Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-
Description
Chemical Significance and Nomenclature of Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-
The systematic IUPAC name Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]- precisely defines its molecular architecture: a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a hydroxymethylamine group (-CH₂-NH-OH). The molecular formula C₆H₇ClN₂O (molecular weight 158.59 g/mol) underscores its moderate polarity, influenced by the electron-withdrawing chlorine atom and the hydrophilic hydroxylamine moiety.
Structural comparisons with related compounds highlight its uniqueness:
- 2-Chloro-4-hydroxypyridine (C₅H₄ClNO): Lacks the hydroxymethylamine chain, reducing hydrogen-bonding capacity.
- 2-Chloro-4-isopropylpyridine (C₈H₁₀ClN): Features a bulky isopropyl group instead of the hydroxymethylamine, altering steric and solubility profiles.
The SMILES notation NOCc1ccnc(c1)Cl confirms the connectivity, with the hydroxymethylamine group enabling nucleophilic and hydrogen-bonding interactions critical for molecular recognition processes.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]- | C₆H₇ClN₂O | 158.59 | Chloropyridine, hydroxymethylamine |
| 2-Chloro-4-hydroxypyridine | C₅H₄ClNO | 129.54 | Chloropyridine, hydroxyl |
| 2-Chloro-4-isopropylpyridine | C₈H₁₀ClN | 155.62 | Chloropyridine, isopropyl |
Historical Context and Existing Knowledge Gaps in Pyridinylmethyl Hydroxylamine Derivatives
Pyridine derivatives have long been investigated for their pharmacological and agrochemical potential, with chlorinated variants like 2-chloro-4-hydroxypyridine demonstrating antimicrobial and herbicidal activities. However, hydroxymethylamine-substituted analogs remain understudied. The hydroxymethylamine group introduces dual hydrogen-bond donor/acceptor sites absent in simpler hydroxyl or alkyl derivatives, potentially enhancing binding affinity in biological targets.
Synthetic challenges contribute to knowledge gaps:
- Instability of the N-O bond under acidic or reducing conditions complicates purification.
- Limited literature on regioselective functionalization of the pyridine ring when paired with hydroxymethylamine.
Recent availability of the compound from specialty chemical suppliers (e.g., A2B Chem) has enabled preliminary investigations, yet comprehensive studies on its reactivity and applications remain scarce.
Research Objectives in Structural and Functional Characterization
Key research priorities include:
- Synthetic Optimization : Developing robust routes to Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]- that avoid N-O bond cleavage. Early methods likely involve nucleophilic substitution of 2-chloro-4-(chloromethyl)pyridine with hydroxylamine, but yields and scalability require improvement.
- Spectroscopic Profiling : Employing NMR (¹H, ¹³C, 15N) and IR spectroscopy to map electronic effects of the chloropyridine ring on the hydroxymethylamine group. Comparative studies with 2-chloro-4-hydroxypyridine may reveal substituent-dependent shifts in absorption bands.
- Reactivity Mapping : Assessing participation in cross-coupling reactions (e.g., Suzuki-Miyaura) at the chlorine position versus modification of the hydroxymethylamine group. Preliminary data on analogous compounds suggest palladium-catalyzed couplings proceed efficiently at the 2-chloro site.
- Biological Screening : Evaluating antimicrobial or enzyme-inhibitory activity, informed by the established bioactivity of structurally related pyridine derivatives.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
O-[(2-chloropyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-3-5(4-10-8)1-2-9-6/h1-3H,4,8H2 |
InChI Key |
JMZAFTKCCVRDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CON)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-4-(chloromethyl)pyridine
A direct route involves the reaction of 2-chloro-4-(chloromethyl)pyridine with hydroxylamine under basic conditions. This method mirrors the synthesis of structurally analogous compounds, such as O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine, where a benzyl chloride derivative reacts with hydroxylamine.
Procedure :
- Substrate Preparation : 2-Chloro-4-(chloromethyl)pyridine is synthesized via chlorination of 4-picoline followed by selective chlorination at the methyl group.
- Reaction with Hydroxylamine : The chloromethylpyridine derivative is treated with hydroxylamine hydrochloride in methanol or ethanol, with sodium hydroxide as a base to deprotonate hydroxylamine.
$$
\text{2-Chloro-4-(chloromethyl)pyridine} + \text{NH}_2\text{OH} \xrightarrow{\text{NaOH, MeOH}} \text{Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-} + \text{NaCl}
$$ - Workup : The product is isolated via filtration or extraction, often yielding the hydroxylamine as a hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Solvent | Methanol/Water | |
| Temperature | 0–25°C |
Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction enables the coupling of 2-chloro-4-pyridinemethanol with N-hydroxyphthalimide, followed by deprotection to yield the target hydroxylamine. This method is advantageous for sterically hindered substrates.
Procedure :
- Alcohol Activation : 2-Chloro-4-pyridinemethanol is reacted with N-hydroxyphthalimide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF.
$$
\text{2-Chloro-4-pyridinemethanol} + \text{N-Hydroxyphthalimide} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{Phthalimido-O-[(2-chloro-4-pyridinyl)methyl]-}
$$ - Deprotection : Hydrazine monohydrate removes the phthalimide group, yielding the free hydroxylamine.
$$
\text{Phthalimido-O-[(2-chloro-4-pyridinyl)methyl]-} \xrightarrow{\text{N}2\text{H}4} \text{Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Solvent | THF | |
| Reaction Time | 3–6 hours |
Reduction of Nitro Precursors
Catalytic hydrogenation or hydrazine-mediated reduction of nitro compounds provides an alternative route. For example, 2-chloro-4-(nitromethyl)pyridine can be reduced to the corresponding hydroxylamine.
Procedure :
- Nitro Compound Synthesis : 2-Chloro-4-(nitromethyl)pyridine is prepared via nitration of 4-picoline derivatives.
- Reduction : Hydrazine hydrate and a palladium catalyst reduce the nitro group to hydroxylamine.
$$
\text{2-Chloro-4-(nitromethyl)pyridine} \xrightarrow{\text{N}2\text{H}4, \text{Pd/C}} \text{Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–65% | |
| Catalyst | Pd/C (5% w/w) | |
| Temperature | 70–90°C |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Requires stable chloromethyl precursor | 60–75% |
| Mitsunobu Reaction | High regioselectivity | Costly reagents (DIAD, PPh₃) | 70–85% |
| Nitro Reduction | Compatible with nitro groups | Multi-step synthesis | 50–65% |
Mechanistic Insights
- Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism, where hydroxylamine attacks the electrophilic methyl carbon. Steric hindrance from the pyridine ring may slow the reaction, necessitating prolonged reaction times.
- Mitsunobu Reaction : Involves oxidative phosphorylation to form an oxyphosphonium intermediate, enabling O-alkylation. The reaction is stereospecific but sensitive to moisture.
- Nitro Reduction : Hydrazine acts as a hydrogen donor, with palladium facilitating electron transfer to the nitro group. Over-reduction to the amine is a potential side reaction.
Chemical Reactions Analysis
Oxime Formation with Carbonyl Compounds
The hydroxylamine group readily reacts with aldehydes and ketones to form oximes, a hallmark reaction of hydroxylamine derivatives. This process involves nucleophilic attack by the hydroxylamine’s nitrogen on the carbonyl carbon, followed by dehydration:
General Reaction:
-
Conditions : Reactions typically proceed in polar aprotic solvents (e.g., THF, DMF) at room temperature or mild heating (25–60°C) .
-
Catalysts : Metal salts (e.g., NiCl₂, FePc) enhance regioselectivity and yield in complex systems .
| Substrate Type | Product Oxime Structure | Yield (%) | Key Reference |
|---|---|---|---|
| Aromatic aldehydes | Ar-C=N-O-(Py-Cl) | 65–92 | |
| Aliphatic ketones | R₁R₂C=N-O-(Py-Cl) | 45–78 |
Metal-Mediated Reactions
The pyridine nitrogen and hydroxylamine group enable coordination with transition metals, facilitating unique transformations:
Nickel-Catalyzed Oxidative Coupling
In the presence of NiCl₂, the compound participates in oxidative coupling with α-CH-activated carbonyls to form vic-dioximes :
Mechanism :
-
Ni(II) coordinates to the hydroxylamine oxygen, promoting α-C–H bond activation.
-
Oxidation generates a nitroso intermediate, which reacts with a second hydroxylamine equivalent.
Example Reaction :
Gold-Catalyzed O-Allylation
Au(I) complexes (e.g., Ph₃PAuCl/AgOTf) catalyze the formation of O-allyl oxime ethers via electrophilic activation of allenes :
Reaction Pathway :
-
Au(I) activates the allene’s terminal C═C bond.
-
Oxime oxygen attacks the activated carbon, followed by protonolysis.
Application : Synthesizes O-allyl oximes in 52–96% yield under ambient conditions .
Nucleophilic Substitution at the Pyridine Ring
The 2-chloro substituent on the pyridine ring undergoes substitution under basic or metal-catalyzed conditions:
Example Reaction with Amines :
-
Conditions : K₂CO₃ in DMF at 80°C yields 23–82% substituted products .
-
Regioselectivity : The 4-position’s electron deficiency directs substitution to the 2-chloro site.
Redox and Decomposition Pathways
The hydroxylamine group is redox-active, participating in both oxidation and reduction processes:
Oxidation to Nitroso Derivatives
In aerobic environments or with oxidizing agents (e.g., MnO₂), the compound forms nitroso intermediates:
-
Applications : Nitroso derivatives serve as electrophiles in cycloadditions or arylation reactions .
Thermal Decomposition
Controlled heating induces decomposition via bimolecular isomerization to ammonia oxide derivatives, with activation energy ~25 kcal/mol .
Biological Activity and Pharmacological Interactions
While primarily a synthetic intermediate, the compound’s bioactivity stems from reactive oxygen species (ROS) generation:
-
Mechanism : Hydroxylamine-mediated ROS disrupt cellular redox balance, showing potential in antimicrobial and antitumor contexts .
-
Targets : Inhibits COX-2 and iNOS enzymes in inflammatory pathways (IC₅₀ ≈ 0.04 μM for COX-2) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is CHClNO. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.
Medicinal Chemistry Applications
1. Antimicrobial Properties
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- exhibits antimicrobial activity. Studies indicate that it may generate reactive oxygen species, leading to oxidative stress in microbial cells, which can inhibit their growth. This property positions the compound as a candidate for further pharmacological investigations aimed at developing new antimicrobial agents.
2. Antitumor Activity
Research has shown that this compound may possess antitumor properties. It is believed to interact with various biological targets, potentially modifying cellular signaling pathways that contribute to cancer progression. The mechanism of action is thought to involve the induction of apoptosis in tumor cells through oxidative stress mechanisms.
Organic Synthesis Applications
Hydroxylamine derivatives are widely used in organic synthesis, particularly for the preparation of hydroxamic acids. These compounds are essential in drug development due to their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer and other diseases. Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- can serve as a precursor for synthesizing various hydroxamic acid derivatives that exhibit potent biological activities .
Case Studies
Case Study 1: Anticancer Drug Development
In a study exploring the synthesis of novel hydroxamic acids from Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]-, researchers demonstrated its utility in creating compounds with significant HDAC inhibition activity. These derivatives were tested against various cancer cell lines and showed promising results in inducing apoptosis and inhibiting tumor growth .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]-. The compound was evaluated against several bacterial strains, revealing effective inhibition at low concentrations. This study highlighted its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the inhibition of enzyme activity or the modification of biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Hydroxylamine derivatives with O-substituted aromatic or heteroaromatic groups are common in synthetic and analytical chemistry. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- | 1002750-82-4 | C₆H₇ClN₂O | 158.58 | 2-chloro-4-pyridinylmethyl |
| O-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride | 51572-93-1 | C₇H₇Cl₂NO·HCl | ~242.5* | 2,4-dichlorophenylmethyl, hydrochloride |
| O-(2-Morpholinoethyl)hydroxylamine | Not provided | C₆H₁₄N₂O₂ | ~158.2 | Morpholinoethyl group |
| O-(3-Phenoxypropyl)hydroxylamine | Not provided | C₉H₁₃NO₂ | ~179.2 | Phenoxypropyl group |
*Estimated based on molecular formula.
Key Observations:
- Substituent Impact on Properties: The 2-chloro-4-pyridinylmethyl group in the target compound introduces a heteroaromatic ring with electron-withdrawing chlorine, likely enhancing stability and reactivity in nucleophilic reactions compared to purely aliphatic substituents (e.g., morpholinoethyl or phenoxypropyl groups) . Hydrochloride salts, such as in CAS 51572-93-1, improve solubility in polar solvents but may alter thermal stability and melting points compared to free bases .
Physical and Chemical Properties
Table 2: Comparative Physical Properties*
| Compound | Melting Point (°C) | Solubility | Stability Notes |
|---|---|---|---|
| Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- | Not reported | Likely polar solvents | Discontinued; potential stability issues |
| O-[(2,4-Dichlorophenyl)methyl]hydroxylamine HCl | Not reported | Water-soluble | Stable as hydrochloride salt |
| PFBHA | Not reported | Acetonitrile, DCM | High stability for derivatization |
Key Points:
- The discontinued status of the target compound may correlate with challenges in storage or reactivity, contrasting with commercially available analogues like PFBHA .
Biological Activity
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is a chemical compound characterized by a hydroxylamine functional group attached to a chlorinated pyridine ring. Its molecular formula is C7H8ClN2O. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and organic synthesis.
The biological activity of Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- is thought to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism may contribute to its observed antimicrobial and antitumor effects. Further investigation is required to elucidate specific molecular targets and signaling pathways influenced by this compound.
Biological Activity Overview
Research indicates that Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest potential in inhibiting tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antitumor | Potential inhibition of tumor cell proliferation |
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies demonstrated that Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Potential : A study focused on the antitumor properties of hydroxylamine derivatives found that compounds similar to Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- displayed cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis through oxidative stress pathways .
- Inhibition of Antibiotic Inactivation : Hydroxylamine has been evaluated for its ability to prevent the inactivation of antibiotics like tobramycin in vitro. It demonstrated complete inhibition of the inactivation reaction, suggesting its potential role as a protective agent in antibiotic therapies .
Structural Comparisons
Hydroxylamine, O-[(2-chloro-4-pyridinyl)methyl]- shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting some related compounds:
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(2-Chloro-4-methylphenyl)hydroxylamine | Chlorinated aromatic hydroxylamine | Exhibits different reactivity due to methyl substitution |
| 2-Chloro-4-hydroxypyrimidine | Chlorinated pyrimidine | Different heterocyclic structure influencing reactivity |
| 2-Hydroxy-4-amino-5-methylpyridine | Amino-substituted pyridine | Used as an intermediate in omeprazole synthesis |
Q & A
Q. What are the optimal synthetic routes for preparing Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives with 2-chloro-4-pyridinylmethyl chloride. Key steps include:
- Using a polar aprotic solvent (e.g., DMF or acetonitrile) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 12-24 hours at 60-80°C).
- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Yields can exceed 70% with rigorous exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyridinylmethyl group (e.g., aromatic protons at δ 7.5-8.5 ppm) and hydroxylamine moiety (NH signal at δ 5-6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₆H₆ClN₂O) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use glove boxes or fume hoods to avoid inhalation/contact, as hydroxylamine derivatives can release toxic gases (e.g., NOₓ) under acidic conditions .
- Store in airtight containers at 2-8°C, away from oxidizing agents. Include desiccants to prevent hydrolysis .
- Emergency measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the steric and electronic nature of the 2-chloro-4-pyridinyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- The chlorine substituent at the 2-position enhances electrophilicity of the pyridine ring, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Computational studies (DFT) can model charge distribution to predict reactive sites .
- Steric hindrance from the pyridinylmethyl group may slow reactions; kinetic studies under varied temperatures (25–80°C) can quantify activation barriers .
Q. What experimental strategies resolve contradictions in reported stability data under aqueous vs. anhydrous conditions?
- Methodological Answer :
- Conduct accelerated stability studies :
- Compare degradation rates in buffered solutions (pH 3–10) using HPLC to track decomposition products (e.g., pyridine derivatives) .
- Anhydrous conditions (e.g., THF with molecular sieves) stabilize the compound, while trace water catalyzes hydrolysis. Karl Fischer titration quantifies moisture content in solvents .
- Publish protocols with precise solvent purity thresholds to reconcile literature discrepancies .
Q. How can this compound serve as a precursor for synthesizing spirocyclic or heterocyclic scaffolds?
- Methodological Answer :
- Spirocyclization : React with ketones (e.g., cyclohexanone) under acidic conditions to form spiro-oxaziridines, characterized by ¹H NMR coupling constants and X-ray diffraction .
- Heterocycle Formation : Use Pd-catalyzed cross-coupling to attach aryl boronic acids to the pyridine ring, enabling access to bipyridine ligands or kinase inhibitors .
Q. What mechanistic insights explain variability in catalytic O-alkylation efficiency across different hydroxylamine derivatives?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 pathways. Deuterated hydroxylamine (NH₂OD) can reveal proton transfer steps .
- Compare catalytic systems (e.g., phase-transfer catalysts vs. crown ethers) using Arrhenius plots to identify rate-limiting steps. GC-MS monitors byproduct formation (e.g., elimination products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
